Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a carboxylate ester group attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorophenol derivative with an appropriate leaving group on the isoquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(4-bromophenoxy)-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-(4-fluorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-(4-methylphenoxy)-4-hydroxyisoquinoline-3-carboxylate
Uniqueness
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12ClNO4 |
---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)15-16(20)14-7-6-13(8-10(14)9-19-15)23-12-4-2-11(18)3-5-12/h2-9,20H,1H3 |
InChI Key |
NUPNCGPWFWRRAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.